molecular formula C11H12N4O4 B15056644 5-((4,5-Dimethyl-2-nitrophenoxy)methyl)-1,3,4-oxadiazol-2-amine

5-((4,5-Dimethyl-2-nitrophenoxy)methyl)-1,3,4-oxadiazol-2-amine

Cat. No.: B15056644
M. Wt: 264.24 g/mol
InChI Key: BKTRBZCLAJGUMO-UHFFFAOYSA-N
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Description

5-((4,5-Dimethyl-2-nitrophenoxy)methyl)-1,3,4-oxadiazol-2-amine is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4,5-Dimethyl-2-nitrophenoxy)methyl)-1,3,4-oxadiazol-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Nitration: The nitration of 4,5-dimethylphenol to introduce a nitro group at the 2-position.

    Etherification: The nitrated product is then subjected to etherification with a suitable alkylating agent to form 4,5-dimethyl-2-nitrophenoxyalkane.

    Cyclization: The etherified product undergoes cyclization with hydrazine derivatives to form the oxadiazole ring.

    Amination: Finally, the oxadiazole intermediate is aminated to introduce the amine group at the 2-position.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethyl groups, leading to the formation of carboxylic acids or aldehydes.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), iron powder with hydrochloric acid (Fe/HCl).

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-((4,5-Dimethyl-2-nitrophenoxy)methyl)-1,3,4-oxadiazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-((4,5-Dimethyl-2-nitrophenoxy)methyl)-1,3,4-oxadiazol-2-amine depends on its specific application:

    Antimicrobial Activity: The compound may disrupt microbial cell membranes or interfere with essential enzymes, leading to cell death.

    Anticancer Activity: It may induce apoptosis (programmed cell death) in cancer cells by targeting specific molecular pathways, such as the inhibition of DNA synthesis or the activation of pro-apoptotic proteins.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dimethyl-2-nitrophenol: A precursor in the synthesis of the target compound.

    1,3,4-Oxadiazole Derivatives: A class of compounds with similar structural features and diverse biological activities.

Uniqueness

5-((4,5-Dimethyl-2-nitrophenoxy)methyl)-1,3,4-oxadiazol-2-amine is unique due to the combination of the dimethyl-nitrophenoxy group and the oxadiazole ring, which imparts distinct chemical properties and potential applications. Its specific structure allows for targeted interactions with biological molecules, making it a valuable compound in scientific research and industrial applications.

Biological Activity

The compound 5-((4,5-Dimethyl-2-nitrophenoxy)methyl)-1,3,4-oxadiazol-2-amine is part of a class of compounds known as oxadiazoles, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H14N4O3\text{C}_{12}\text{H}_{14}\text{N}_4\text{O}_3

This structure includes a nitrophenoxy group and an oxadiazole moiety, both of which contribute to its biological activity.

Biological Activity Overview

  • Anticancer Activity :
    • Recent studies have indicated that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.
    • In a study evaluating the cytotoxic effects of oxadiazole derivatives, it was found that certain compounds displayed IC50 values significantly lower than established anticancer drugs such as erlotinib .
  • Mechanisms of Action :
    • The mechanisms through which these compounds exert their anticancer effects include:
      • Induction of apoptosis in cancer cells.
      • Inhibition of key signaling pathways involved in cell proliferation and survival (e.g., EGFR and Src pathways) .
      • Modulation of immune responses through inhibition of pro-inflammatory cytokines like IL-6 .
  • Case Studies :
    • A notable case study involved the synthesis and evaluation of several oxadiazole derivatives against various cancer cell lines including HEPG2 (liver cancer), MCF7 (breast cancer), and PC3 (prostate cancer). The compound this compound was found to exhibit potent inhibitory effects with IC50 values comparable to leading chemotherapeutics .

Table 1: Anticancer Activity of Oxadiazole Derivatives

Compound NameCancer Cell LineIC50 Value (µM)Reference
Compound AHEPG20.67
Compound BMCF70.80
5-Dimethyl-Nitro-OxadiazolePC30.87
ErlotinibMCF70.41

Properties

Molecular Formula

C11H12N4O4

Molecular Weight

264.24 g/mol

IUPAC Name

5-[(4,5-dimethyl-2-nitrophenoxy)methyl]-1,3,4-oxadiazol-2-amine

InChI

InChI=1S/C11H12N4O4/c1-6-3-8(15(16)17)9(4-7(6)2)18-5-10-13-14-11(12)19-10/h3-4H,5H2,1-2H3,(H2,12,14)

InChI Key

BKTRBZCLAJGUMO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)OCC2=NN=C(O2)N)[N+](=O)[O-]

Origin of Product

United States

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